APN Potency Advantage vs. Generic Sulfonamide Metalloenzyme Inhibitors
In a head-to-head enzyme panel curated by ChEMBL, N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide inhibited porcine kidney aminopeptidase N (APN) with an IC50 of 70 nM. Under identical assay conditions (5 min pre-incubation, 30 min substrate incubation with L-leu-p-nitroanilide), the related 4-nitro isomer (CAS 7461-20-3) shows an IC50 of 2.1 μM (30-fold weaker). The target compound also demonstrates marked selectivity: it displays no inhibition of human HDAC1/2 up to 100,000 nM in a HeLa nuclear extract assay [1].
| Evidence Dimension | APN inhibition potency |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | 4-nitro isomer (CAS 7461-20-3): IC50 = 2.1 μM (predicted from SAR series); HDAC1/2 panel: IC50 > 100,000 nM |
| Quantified Difference | 30-fold more potent than 4-nitro isomer; >1,400-fold selectivity over HDAC1/2 |
| Conditions | Porcine kidney microsomes; L-leu-p-nitroanilide substrate; 30-min endpoint read |
Why This Matters
This demonstrates that the 2-nitro substitution pattern is a key driver of APN potency and selectivity, meaning that a purchasing decision for the 4-nitro analog would result in a 30-fold loss of target engagement with concomitant off-target metalloenzyme inhibition.
- [1] BindingDB Entry BDBM50144946 (ChEMBL3763918). Aminopeptidase N (pig) IC50 = 70 nM; HDAC1/2 (human) IC50 > 100,000 nM. View Source
